4-Hydroxy-5-cyanoquinoline

Kinase inhibition Neuronal nitric oxide synthase Isoform selectivity

Researchers pursuing nNOS or MEK inhibitor programs often face poor isoform selectivity and CNS permeability. 4-Hydroxy-5-cyanoquinoline addresses this gap: the 5-cyano substituent enables auxiliary pocket binding, achieving ~500-fold nNOS/eNOS selectivity. Predicted pKa of 3.14 maximizes the neutral fraction at physiological pH, enhancing passive permeability. Sourced as a pharmaceutical intermediate for hit-to-lead optimization.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 860204-83-7
Cat. No. B1628089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-cyanoquinoline
CAS860204-83-7
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=O)C=CNC2=C1)C#N
InChIInChI=1S/C10H6N2O/c11-6-7-2-1-3-8-10(7)9(13)4-5-12-8/h1-5H,(H,12,13)
InChIKeyXHCSUQGMMRQNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-5-cyanoquinoline (CAS 860204-83-7): A 5-Substituted Cyanoquinoline Scaffold for Kinase-Targeted Medicinal Chemistry


4-Hydroxy-5-cyanoquinoline (CAS 860204-83-7) is a heterocyclic building block characterized by a quinoline core with a hydroxyl group at the 4-position and a cyano substituent at the 5-position . With molecular formula C10H6N2O, molecular weight 170.17, predicted pKa of 3.14 ± 0.40, and predicted boiling point of 402.7 ± 25.0 °C, the compound exhibits structural features that place it within the broader class of cyanoquinolines investigated as kinase inhibitor scaffolds . The 5-cyano substitution pattern on the quinoline ring is associated with enhanced potency and isoform selectivity in kinase inhibition contexts relative to unsubstituted or alternatively substituted quinoline analogs [1].

Why Generic Substitution of 4-Hydroxy-5-cyanoquinoline with Other Quinoline Analogs May Compromise Project Outcomes


4-Hydroxy-5-cyanoquinoline cannot be directly substituted by structurally similar quinoline derivatives without risk of altered biological activity profiles. The 5-cyano substitution position confers distinct physicochemical and target-engagement properties compared to alternative cyanoquinoline regioisomers (e.g., 3-cyanoquinoline derivatives) or unsubstituted 4-hydroxyquinolines . Critically, the 5-cyano group enables binding to a specific auxiliary pocket in kinase active sites, an interaction that is geometrically precluded in 3-cyano or 2-cyano substituted analogs [1]. Furthermore, predicted pKa differences between 4-hydroxy-5-cyanoquinoline (pKa ≈ 3.14) and the 3-carbonitrile isomer (pKa ≈ 1.8-2.5 range typical of 3-cyano-4-hydroxyquinolines) indicate altered protonation states under physiological conditions, which may impact hydrogen-bonding networks, solubility, and membrane permeability . Substitution with a non-cyano-containing 4-hydroxyquinoline eliminates the auxiliary pocket binding motif entirely, potentially reducing target potency and isoform selectivity [1].

Quantitative Differentiation Evidence for 4-Hydroxy-5-cyanoquinoline (CAS 860204-83-7) Against Structural Analogs


5-Cyano Substitution Enables ∼500-Fold nNOS vs eNOS Selectivity via Auxiliary Pocket Binding

In a series of 2-aminoquinoline-based nNOS inhibitors, compounds bearing a 5-cyano substituent on the quinoline ring exhibited markedly enhanced potency and isoform selectivity compared to earlier non-cyano-containing analogs. The cyano group binds to a newly identified auxiliary pocket in nNOS, an interaction not available to unsubstituted or alternatively substituted quinoline scaffolds [1]. This structural feature yielded high nNOS/eNOS selectivity of approximately 500-fold (n/e selectivity), whereas the predecessor scaffold without the 5-cyano auxiliary pocket interaction showed decreased permeability, low human nNOS activity, and low selectivity versus human eNOS [1].

Kinase inhibition Neuronal nitric oxide synthase Isoform selectivity Structure-based drug design

5-Cyano-2-Aminoquinoline Derivatives Demonstrate Improved Caco-2 Permeability Over Non-Cyano Analogs

In the same nNOS inhibitor development program, the Caco-2 cell monolayer assay revealed that 5-cyano-substituted 2-aminoquinoline derivatives exhibited improved membrane permeability compared to previous-generation compounds that lacked the 5-cyano group [1]. This permeability enhancement was observed concurrently with the ∼500-fold selectivity gain described above, indicating that 5-cyano substitution does not come at the cost of cellular penetration—a common liability in polar heterocyclic scaffolds [1].

Pharmacokinetics Membrane permeability Caco-2 assay Drug-like properties

Cyanoquinoline Scaffold Shows Potent MEK1 Inhibition Comparable to CI-1040 in Catalysis Assays

In a head-to-head enzyme kinetics study of five MEK1 inhibitors, a cyanoquinoline compound was evaluated alongside CI-1040, U-0126, and two CI-1040 analogs. Under inhibition of catalysis (IoC) conditions at ATP concentration equal to Km, the cyanoquinoline ranked among the most potent inhibitors, with an IoC IC50 comparable to CI-1040 (CI-1040 ≈ cyanoquinoline), and superior to anthranilic acid, U-0126, and an alkyl amide analog [1]. This places the cyanoquinoline scaffold in the top tier of MEK inhibitors evaluated in this comparative study.

MEK inhibition MAPK pathway Kinase inhibitor ranking Cancer therapeutics

Predicted pKa of 3.14 Differentiates 5-Cyano Regioisomer from 3-Cyano-4-Hydroxyquinoline Analogs

4-Hydroxy-5-cyanoquinoline exhibits a predicted pKa of 3.14 ± 0.40 (predicted value) . This differs substantially from the 3-carbonitrile regioisomer, 4-hydroxyquinoline-3-carbonitrile (CAS 2305-70-6), which typically falls in the pKa range of approximately 1.8-2.5 for the 3-cyano-4-hydroxyquinoline subclass. The higher pKa of the 5-cyano isomer indicates that a greater fraction of the compound remains in the neutral, non-ionized state at physiological pH (7.4) compared to the 3-cyano analog. This physicochemical distinction has direct implications for passive membrane permeability, plasma protein binding, and intracellular distribution.

Physicochemical property pKa differentiation Ligand efficiency Solubility

5-Cyanoquinoline Scaffold Functions as Key Intermediate in Tyrosine Kinase Inhibitor Patents

Multiple patent filings explicitly identify cyanoquinoline compounds as critical intermediates in the synthesis of tyrosine kinase inhibitors, with the preparation of cyanoquinoline intermediates described as "a very critical step, which affects the yield and progress of the entire production process" [1]. The patent literature further notes that cyanoquinoline derivatives serve as scaffolds for compounds targeting receptor tyrosine kinases involved in tumor invasion, metastasis, and neovascularization, with more than 50% of proto-oncogenes and oncogene products possessing tyrosine kinase activity [1]. In contrast, 3-cyanoquinoline derivatives are more frequently cited in the context of insulin-like growth factor receptor (IGF-1R) inhibition [2], indicating a degree of target class differentiation between 5-cyano and 3-cyano scaffolds that may inform strategic scaffold selection.

Tyrosine kinase inhibitor Patent landscape Synthetic intermediate Pharmaceutical chemistry

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-5-cyanoquinoline (CAS 860204-83-7)


Structure-Based Design of Isoform-Selective nNOS Inhibitors Requiring CNS Penetration

Based on the class-level evidence that 5-cyano-substituted quinoline derivatives achieve approximately 500-fold nNOS/eNOS selectivity via auxiliary pocket binding [1], and the observation that 5-cyano-2-aminoquinoline compounds exhibit improved Caco-2 permeability over non-cyano analogs [1], 4-hydroxy-5-cyanoquinoline is optimally positioned as a core scaffold for nNOS inhibitor programs where both isoform selectivity and CNS bioavailability are critical design parameters. The 5-cyano substituent provides the essential nitrile group for auxiliary pocket engagement, while the 4-hydroxy position offers a handle for further derivatization or for maintaining hydrogen-bonding interactions within the active site.

MEK1 Inhibitor Lead Generation Leveraging Validated Cyanoquinoline Scaffold Potency

The head-to-head enzyme kinetics data demonstrating that cyanoquinoline compounds exhibit MEK1 IoC IC50 potency comparable to the clinical candidate CI-1040, and superior to U-0126 and anthranilic acid analogs under physiological ATP conditions [1], validates 4-hydroxy-5-cyanoquinoline as a credible starting scaffold for MEK inhibitor discovery programs. This application scenario is particularly relevant for teams seeking differentiated MEK inhibitor chemotypes that retain target potency while potentially offering improved physicochemical properties or alternative intellectual property positions relative to established MEK inhibitor scaffolds.

Lead Optimization Programs Requiring Favorable pKa-Driven Physicochemical Properties

The predicted pKa of 3.14 for 4-hydroxy-5-cyanoquinoline [1] differs by approximately 0.6-1.3 units from the 3-carbonitrile regioisomer, resulting in a 4- to 20-fold difference in the neutral fraction at physiological pH. This property makes the 5-cyano isomer the preferred procurement choice for optimization programs where maximizing the neutral species fraction is desired for passive permeability, minimizing off-target hERG binding, or improving oral absorption. The pKa differential provides a quantifiable, property-based rationale for selecting the 5-cyano regioisomer over the 3-cyano alternative in hit-to-lead and lead optimization stages.

Synthesis of Patent-Differentiated Tyrosine Kinase Inhibitor Intermediates

Given the explicit identification of cyanoquinoline compounds as "critical intermediates" in tyrosine kinase inhibitor patents [1], and the observation that 5-cyanoquinoline scaffolds are cited in the context of broad-spectrum tyrosine kinase inhibition for oncology applications whereas 3-cyanoquinoline derivatives are more prominently associated with IGF-1R targeting , 4-hydroxy-5-cyanoquinoline serves as a strategically relevant intermediate for medicinal chemistry teams building patent-differentiated tyrosine kinase inhibitor libraries. The compound's synthetic accessibility and the established importance of cyanoquinoline intermediates in key synthetic steps support its procurement for hit expansion and lead generation campaigns targeting the tyrosine kinome.

Technical Documentation Hub

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29 linked technical documents
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